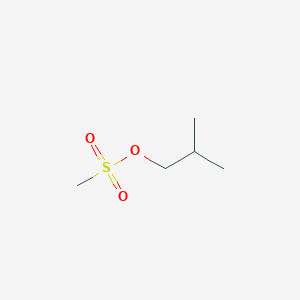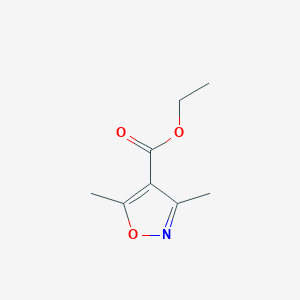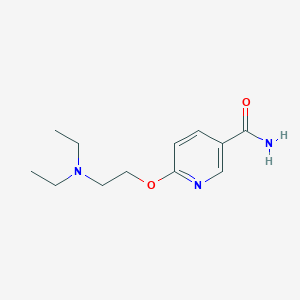
1-Methylindole-2-carboxylic acid
Übersicht
Beschreibung
1-Methylindole-2-carboxylic acid is a chemical compound with the molecular formula C10H9NO2 and a molecular weight of 175.18 g/mol . It is also known by other names such as NSC 68357 . This compound is typically found in the form of a powder .
Synthesis Analysis
1-Methylindole-2-carboxylic acid reacts with thionyl chloride to yield sulfinyl chlorides . It is also used as a reactant for the preparation of keto-indoles as novel indoleamine 2,3-dioxygenase (IDO) inhibitors and for the synthesis of fenbufen and ethacrynic acid derivatives as potential antitumor agents via amide coupling reactions .
Molecular Structure Analysis
The InChI string for 1-Methylindole-2-carboxylic acid is InChI=1S/C10H9NO2/c1-11-8-5-3-2-4-7 (8)6-9 (11)10 (12)13/h2-6H,1H3, (H,12,13) . The Canonical SMILES string is CN1C2=CC=CC=C2C=C1C (=O)O .
Chemical Reactions Analysis
1-Methylindole-2-carboxylic acid is used as a reactant in various chemical reactions. For instance, it is used in the preparation of keto-indoles as novel indoleamine 2,3-dioxygenase (IDO) inhibitors . It is also used in the synthesis of fenbufen and ethacrynic acid derivatives as potential antitumor agents via amide coupling reactions .
Physical And Chemical Properties Analysis
1-Methylindole-2-carboxylic acid has a molecular weight of 175.18 g/mol . It is typically found in the form of a powder . The compound has a density of 1.2±0.1 g/cm3 .
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Intermediates
1-Methylindole-2-carboxylic acid serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its indole core is a prevalent structure in many drugs, and modifications to the carboxylic acid group can lead to new pharmacologically active molecules. For instance, it’s used in the synthesis of compounds with potential anti-inflammatory and analgesic properties .
Organic Synthesis
In organic chemistry, this compound is utilized for constructing complex molecules. It’s particularly valuable in the synthesis of natural products and other indole derivatives, which are significant in medicinal chemistry due to their biological activity .
Catalysis
1-Methylindole-2-carboxylic acid can act as a ligand in catalytic systems. Its structure allows it to bind to metals and facilitate various catalytic reactions, which are crucial in industrial chemistry for the production of fine chemicals .
Material Science
The indole moiety of 1-Methylindole-2-carboxylic acid is investigated for its potential applications in material science. It can be incorporated into polymers or other materials to impart specific electronic or optical properties, useful in developing new types of sensors or displays .
Biological Studies
This compound is also a subject of study in biology. Its role in cellular processes and its interaction with biological macromolecules can provide insights into cell biology and the development of new therapeutic strategies .
HIV Research
1-Methylindole-2-carboxylic acid derivatives have been explored for their HIV-1 integrase inhibitory effects. Research into these compounds could lead to the development of new antiretroviral drugs that help manage and treat HIV/AIDS .
Agricultural Chemistry
In agriculture, derivatives of 1-Methylindole-2-carboxylic acid can be used to synthesize plant growth regulators or pesticides. These applications are vital for enhancing crop yields and protecting plants from pests and diseases .
Environmental Chemistry
The compound’s derivatives are studied for their ability to interact with various environmental pollutants. They could be used to create more efficient systems for the detection and degradation of harmful substances in the environment .
Wirkmechanismus
Target of Action
1-Methyl-1H-indole-2-carboxylic acid, like many indole derivatives, has been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets in various ways, leading to a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They can affect various biochemical pathways, maintaining intestinal homeostasis and impacting liver metabolism and the immune response
Pharmacokinetics
The molecular weight of the compound is 1751840 , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
Indole derivatives are known to have a wide range of biological activities . For example, some indole derivatives have shown inhibitory activity against influenza A .
Action Environment
The action of 1-Methyl-1H-indole-2-carboxylic acid can be influenced by various environmental factors. For instance, the gut microbiota plays a crucial role in the bioconversion of indoles from tryptophan . Changes in the gut microbiota could potentially affect the production and action of indole derivatives.
Safety and Hazards
1-Methylindole-2-carboxylic acid may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with the skin, it should be washed off immediately with plenty of soap and water. Protective gloves, protective clothing, eye protection, and face protection should be worn while handling this compound .
Zukünftige Richtungen
1-Methylindole-2-carboxylic acid has been used in the synthesis of various compounds with potential therapeutic applications. For instance, it has been used in the preparation of keto-indoles as novel indoleamine 2,3-dioxygenase (IDO) inhibitors . It has also been used in the synthesis of fenbufen and ethacrynic acid derivatives as potential antitumor agents via amide coupling reactions . Future research may continue to explore the potential applications of this compound in the development of new therapeutic agents .
Eigenschaften
IUPAC Name |
1-methylindole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-11-8-5-3-2-4-7(8)6-9(11)10(12)13/h2-6H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHAMBLNIDMREX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60167123 | |
| Record name | 1-Methyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60167123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylindole-2-carboxylic acid | |
CAS RN |
16136-58-6 | |
| Record name | 1-Methyl-1H-indole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16136-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-2-carboxylic acid, 1-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016136586 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methylindole-2-carboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68357 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60167123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Tert-butyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B95409.png)






![1-(2,7-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B95422.png)

![3,3-Bis[4-(dimethylamino)phenyl]acrylaldehyde](/img/structure/B95425.png)


![8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B95433.png)
